molecular formula C15H18O2 B566040 1-(6-Methoxynaphthalen-2-yl)butan-1-ol CAS No. 1283929-07-6

1-(6-Methoxynaphthalen-2-yl)butan-1-ol

Cat. No.: B566040
CAS No.: 1283929-07-6
M. Wt: 230.307
InChI Key: ZTRVVXQFJBSJFL-UHFFFAOYSA-N
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Description

1-(6-Methoxynaphthalen-2-yl)butan-1-ol is an organic compound with the molecular formula C15H18O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group at the 6-position and a butanol side chain at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxy-2-naphthaldehyde.

    Grignard Reaction: The aldehyde is subjected to a Grignard reaction with butylmagnesium bromide to form the corresponding alcohol.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxynaphthalen-2-yl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(6-Methoxynaphthalen-2-yl)butan-1-one or 1-(6-Methoxynaphthalen-2-yl)butanoic acid.

    Reduction: Formation of 1-(6-Methoxynaphthalen-2-yl)butane.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

1-(6-Methoxynaphthalen-2-yl)butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol involves its interaction with various molecular targets and pathways. For instance, it has been shown to modulate the activity of the orphan nuclear receptor Nur77, leading to the induction of apoptosis in cancer cells . The compound can upregulate Nur77 expression and trigger its nuclear export, resulting in cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Methoxynaphthalen-2-yl)butan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate Nur77 and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

IUPAC Name

1-(6-methoxynaphthalen-2-yl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-3-4-15(16)13-6-5-12-10-14(17-2)8-7-11(12)9-13/h5-10,15-16H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRVVXQFJBSJFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC2=C(C=C1)C=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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